GRC-17536 was synthesized by Glenmark Pharmaceuticals as part of their proprietary research into TRPA1 antagonists. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen as a ring heteroatom. This compound is designed to selectively inhibit the TRPA1 receptor, which plays a significant role in nociception and the sensation of pain .
The synthesis of GRC-17536 involves several steps that focus on creating a compound with high selectivity for the TRPA1 receptor. The process typically begins with the formation of key intermediate structures, followed by cyclization reactions that introduce the necessary heterocyclic rings. The final steps involve purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the desired purity and structural integrity.
In laboratory settings, GRC-17536 was prepared in dimethyl sulfoxide (DMSO) to create stock solutions for biological assays. Subsequent dilutions were made for testing its efficacy in inhibiting calcium influx in cell lines expressing TRPA1 .
The molecular structure of GRC-17536 features a complex arrangement typical of TRPA1 antagonists, including multiple rings and functional groups that enhance its binding affinity to the target receptor. While specific structural diagrams are not provided in the available literature, it is characterized by its unique heterocyclic framework, which contributes to its pharmacological properties.
Data derived from pharmacological studies indicate that GRC-17536 exhibits an IC50 value (the concentration required to inhibit 50% of the maximum response) ranging from 4.6 nM to 8.2 nM across various cell lines, indicating potent activity against TRPA1 .
GRC-17536 primarily participates in competitive inhibition reactions at the TRPA1 receptor site. In vitro studies have demonstrated that this compound effectively reduces calcium influx induced by agonists such as citric acid and allyl isothiocyanate (AITC). The selectivity for TRPA1 over other transient receptor potential channels (such as TRPV1) has been confirmed through various assays, showcasing its potential therapeutic profile .
The mechanism of action for GRC-17536 involves binding to the TRPA1 receptor, blocking its activation by endogenous or exogenous stimuli. This blockade results in decreased intracellular calcium levels, which are critical for transmitting pain signals in sensory neurons. Studies have shown that GRC-17536 can significantly reduce pain scores in models of diabetic polyneuropathy, although challenges related to bioavailability have been noted .
Data from pharmacodynamic studies indicate that while GRC-17536 demonstrates efficacy in reducing pain responses, further investigation into its pharmacokinetics is necessary to optimize its therapeutic use .
GRC-17536 has potential applications in several areas:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: